molecular formula C16H22N4O3 B8509516 tert-Butyl 3-(3-(2H-tetrazol-5-yl)phenethoxy)propanoate

tert-Butyl 3-(3-(2H-tetrazol-5-yl)phenethoxy)propanoate

Cat. No. B8509516
M. Wt: 318.37 g/mol
InChI Key: LDIJMLIPWOLOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-(3-(2H-tetrazol-5-yl)phenethoxy)propanoate is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-(3-(2H-tetrazol-5-yl)phenethoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(3-(2H-tetrazol-5-yl)phenethoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 3-(3-(2H-tetrazol-5-yl)phenethoxy)propanoate

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

tert-butyl 3-[2-[3-(2H-tetrazol-5-yl)phenyl]ethoxy]propanoate

InChI

InChI=1S/C16H22N4O3/c1-16(2,3)23-14(21)8-10-22-9-7-12-5-4-6-13(11-12)15-17-19-20-18-15/h4-6,11H,7-10H2,1-3H3,(H,17,18,19,20)

InChI Key

LDIJMLIPWOLOMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCC1=CC(=CC=C1)C2=NNN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine hydrochloride (2.09 g) was added in one portion to a mixture of tert-butyl 3-(3-cyanophenethoxy)propanoate [Example 7, Step i)] (1.74 g), sodium azide (0.99 g) and tert-butanol (12.64 mL), and sealed into a microwave tube. The reaction was heated to 140° C., over a period of 2 h in the microwave reactor. The reaction mixture was diluted with water and acidified with 2M hydrochloric acid (5 mL). The mixture was extracted with DCM and the organic layer was dried over magnesium sulfate, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 20-100% ethyl acetate in isohexane, then elution gradient 0-10% methanol in DCM to afford the subtitled compound (1.77 g). 1H NMR (300 MHz, CDCl3) δ 8.11 (d, J=7.8 Hz, 1H), 8.06 (s, 1H), 7.44 (t, J=7.7 Hz, 1H), 7.31 (d, J=7.7 Hz, 1H), 3.79 (t, J=5.3 Hz, 2H), 3.75 (t, J=5.6 Hz, 2H), 2.96 (t, J=5.2 Hz, 2H), 2.63 (t, J=5.3 Hz, 2H), 1.48 (s, 9H).
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
12.64 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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